Carbonato de Laurilo de Colesterol

Descripción general

Descripción

Cholesterol lauryl carbonate is not directly mentioned in the provided papers; however, we can infer its characteristics based on the studies of cholesterol and lauric acid. Cholesterol is a fundamental component of mammalian cell membranes, influencing their fluidity and phase behavior . Lauric acid, a medium-chain fatty acid found in coconut oil, has been shown to have cholesterol-lowering properties . The combination of cholesterol with a lauryl (dodecyl) group would likely result in a compound that could interact with lipid bilayers and potentially affect membrane properties.

Synthesis Analysis

While the synthesis of cholesterol lauryl carbonate is not explicitly described, we can draw parallels from the synthesis of related compounds. For instance, cholesterol-functionalized polymers have been synthesized through the alkylation of cholesterol's hydroxyl group, followed by further chemical modifications . Similarly, cholesterol lauryl carbonate could be synthesized by esterifying the hydroxyl group of cholesterol with lauric acid or its derivatives.

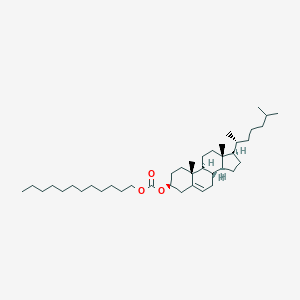

Molecular Structure Analysis

The molecular structure of cholesterol is characterized by a hydrophilic hydroxyl group and a hydrophobic sterol backbone . This amphiphilic nature allows cholesterol to interact with phospholipids in cell membranes. The addition of a lauryl group would enhance the hydrophobic character of the molecule, potentially altering its interaction with lipid bilayers.

Chemical Reactions Analysis

Cholesterol can undergo various chemical reactions, including esterification, oxidation, and polymerization . Cholesterol lauryl carbonate would be expected to participate in similar reactions, with the lauryl ester group influencing its reactivity and the types of products formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of cholesterol and its derivatives are influenced by their amphiphilic nature. Cholesterol is known to modulate the hydration properties of lipid membranes, affecting water concentration and dynamics . It also plays a role in the formation of ordered domains within membranes, known as lipid rafts . The introduction of a lauryl group would likely affect these properties, potentially altering the membrane's phase behavior and dynamics.

Aplicaciones Científicas De Investigación

Aplicaciones de administración de fármacos

Los compuestos basados en colesterol se han utilizado en sistemas de administración de fármacos. Sus propiedades únicas les permiten encapsular fármacos y administrarlos a partes específicas del cuerpo .

Aplicaciones de Bioimagen

Los compuestos basados en colesterol se pueden usar en aplicaciones de bioimagen. Pueden ayudar a visualizar procesos y estructuras biológicas, proporcionando información valiosa para la investigación médica y biológica .

Cristales líquidos basados en colesterol

Los derivados del colesterol pueden formar cristales líquidos, que tienen aplicaciones en varios campos, incluida la tecnología de visualización y los sensores .

Gelificantes basados en colesterol

Estos compuestos también pueden actuar como gelificantes, sustancias que pueden inducir la gelificación en ciertos líquidos. Esta propiedad puede ser útil en diversas aplicaciones industriales y científicas .

Compuestos anticancerígenos, antimicrobianos y antioxidantes

Algunos compuestos basados en colesterol han mostrado propiedades anticancerígenas, antimicrobianas y antioxidantes. Estos podrían usarse potencialmente en el desarrollo de nuevos agentes terapéuticos .

Aplicaciones sintéticas

Los compuestos basados en colesterol se pueden usar en la síntesis de otras moléculas complejas. Su estructura única puede servir como un bloque de construcción en la síntesis orgánica .

Autoensamblaje y formación de nanoestructuras

Los polímeros basados en colesterol pueden autoensamblarse en meso- y nanoestructuras. Esta propiedad se puede aprovechar en el desarrollo de materiales con propiedades únicas .

Biomateriales y optoelectrónica

Debido a su biocompatibilidad y propiedades ópticas únicas, los polímeros basados en colesterol se pueden usar en el desarrollo de biomateriales y dispositivos optoelectrónicos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Cholesterol Lauryl Carbonate (CLC) is a derivative of cholesterol, a lipid molecule that is an essential component of cell membranes and a precursor for steroid hormones . The primary targets of CLC are likely to be similar to those of cholesterol, which include the enzymes involved in cholesterol metabolism and transport . .

Mode of Action

Cholesterol interacts with various enzymes and proteins involved in its biosynthesis, metabolism, and transport

Biochemical Pathways

Cholesterol plays a critical role in multiple cellular functions, including regulating the physical properties of the plasma membrane and serving as a signaling and precursor molecule in biochemical pathways . The biosynthesis of cholesterol involves several steps, starting with the transport of acetyl-CoA from within the mitochondria to the cytosol. The rate-limiting step in cholesterol synthesis occurs at the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, HMGR, catalyzed step . Given the structural similarity of CLC to cholesterol, it’s likely that CLC may also be involved in similar biochemical pathways.

Pharmacokinetics

For instance, cholesterol is synthesized by most cells, with the liver and intestines being the major sites of production . It’s transported through the circulation in lipoprotein particles

Result of Action

For instance, cholesterol is critical for central nervous system function, and changes to the cholesterol balance in neural cells is a common feature of many neurodegenerative disorders

Action Environment

The action of CLC may be influenced by various environmental factors. For instance, the action of cholesterol is known to be influenced by environmental toxicants . Given the structural similarity of CLC to cholesterol, it’s plausible that CLC’s action, efficacy, and stability may also be influenced by similar environmental factors.

Propiedades

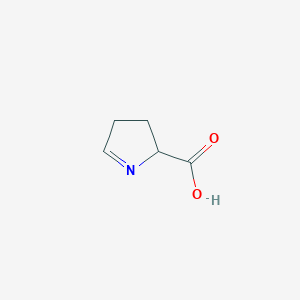

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H70O3/c1-7-8-9-10-11-12-13-14-15-16-28-42-38(41)43-33-24-26-39(5)32(29-33)20-21-34-36-23-22-35(31(4)19-17-18-30(2)3)40(36,6)27-25-37(34)39/h20,30-31,33-37H,7-19,21-29H2,1-6H3/t31-,33+,34+,35-,36+,37+,39+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYYPLNVJTUARH-HLOANKIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H70O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15455-85-3 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-(dodecyl carbonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15455-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(dodecyl carbonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)